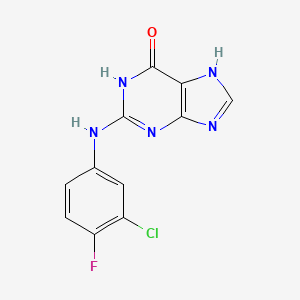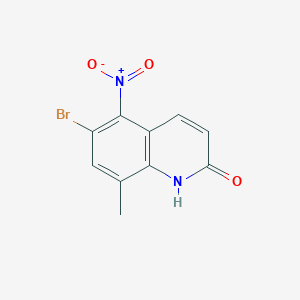
2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a substituted phenyl group. Compounds with such structures are often studied for their potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the following steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable reagents.
Acylation Reaction: The diazepane ring is then acylated with 2-ethyl-6-methylphenylacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the diazepane ring.
Reduction: Reduction reactions could potentially reduce any carbonyl groups present in the structure.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.
科学的研究の応用
2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide could have several scientific research applications:
Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, such as potential activity as a central nervous system agent.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide would depend on its specific biological target. Generally, compounds with diazepane rings may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
2-(1,4-diazepan-1-yl)-N-phenylacetamide: Lacks the ethyl and methyl substitutions on the phenyl ring.
2-(1,4-diazepan-1-yl)-N-(2-methylphenyl)acetamide: Contains only a methyl substitution on the phenyl ring.
Uniqueness
The presence of both ethyl and methyl groups on the phenyl ring in 2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide may confer unique steric and electronic properties, potentially affecting its reactivity and biological activity compared to similar compounds.
特性
分子式 |
C16H25N3O |
|---|---|
分子量 |
275.39 g/mol |
IUPAC名 |
2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C16H25N3O/c1-3-14-7-4-6-13(2)16(14)18-15(20)12-19-10-5-8-17-9-11-19/h4,6-7,17H,3,5,8-12H2,1-2H3,(H,18,20) |
InChIキー |
CNPXXHZKLQROJX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)CN2CCCNCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















